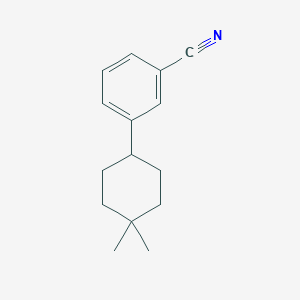
3-(4,4-Dimethylcyclohexyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Dimethylcyclohexyl)benzonitrile is an organic compound that features a benzonitrile group attached to a 4,4-dimethylcyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Dimethylcyclohexyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4,4-dimethylcyclohexylamine with benzonitrile under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
化学反応の分析
Types of Reactions
3-(4,4-Dimethylcyclohexyl)benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and diisobutylaluminum hydride (DIBAL) are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Amines and other reduced forms.
Substitution: Halogenated benzonitrile derivatives.
科学的研究の応用
3-(4,4-Dimethylcyclohexyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4,4-Dimethylcyclohexyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
- 3-{1-[(4,4-Dimethylcyclohexyl)amino]ethyl}benzonitrile
- 4-acetyl-3-[(4,4-dimethylcyclohexyl)(methyl)amino]benzonitrile
Uniqueness
3-(4,4-Dimethylcyclohexyl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a benzonitrile group with a 4,4-dimethylcyclohexyl moiety makes it a valuable compound for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C15H19N |
|---|---|
分子量 |
213.32 g/mol |
IUPAC名 |
3-(4,4-dimethylcyclohexyl)benzonitrile |
InChI |
InChI=1S/C15H19N/c1-15(2)8-6-13(7-9-15)14-5-3-4-12(10-14)11-16/h3-5,10,13H,6-9H2,1-2H3 |
InChIキー |
JNFRHFKICMRCLE-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)C2=CC=CC(=C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


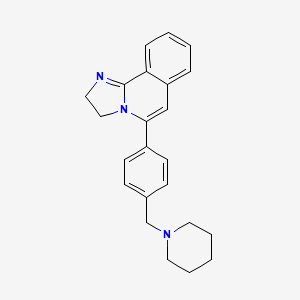

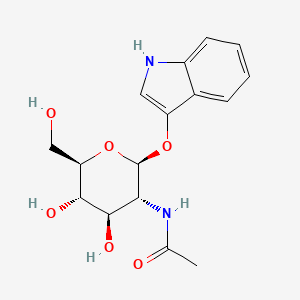
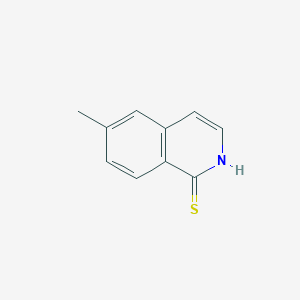
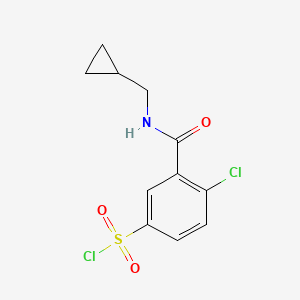
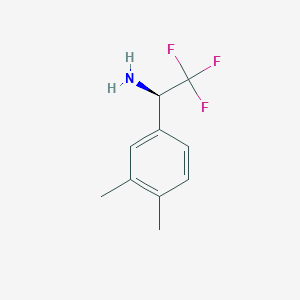

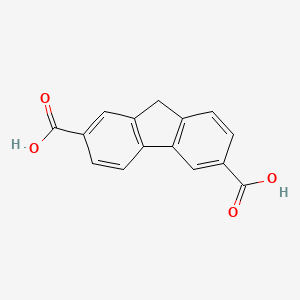
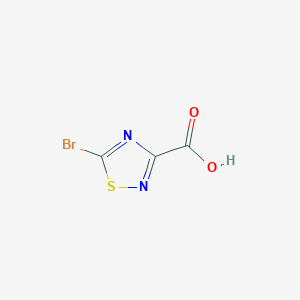
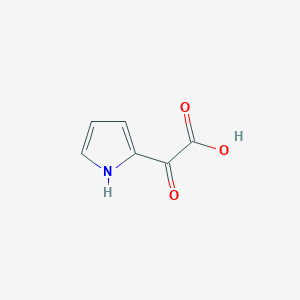
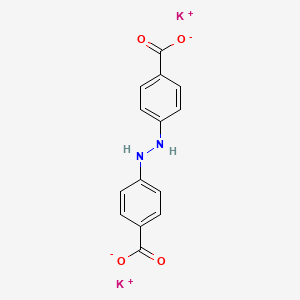
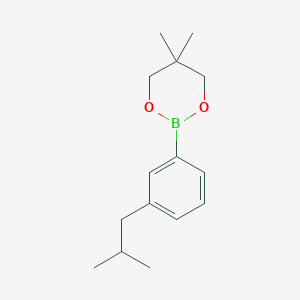

![1-Benzyl-4-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-1,4-diazepane](/img/structure/B12839628.png)
